Propylene carbonate

Catalog No.
S563949
CAS No.
108-32-7
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene carbonate

CAS Number

108-32-7

Product Name

Propylene carbonate

IUPAC Name

4-methyl-1,3-dioxolan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3

InChI Key

RUOJZAUFBMNUDX-UHFFFAOYSA-N

SMILES

CC1COC(=O)O1

solubility

In water, 1.75X10+5 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene
Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride

Synonyms

Carbonic Acid Cyclic Propylene Ester; Carbonic Acid Propylene Ester; 1,2-Propanediol Carbonate; 1,2-Propanediol Cyclic Carbonate; 1,2-Propanediyl Carbonate; 1,2-Propylene Carbonate; 1-Methylethylene Carbonate; 2-Methyl-1,2-ethylene Carbonate; 2-Oxo-4

Canonical SMILES

CC1COC(=O)O1

The exact mass of the compound Propylene carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.71 min water, 1.75x10+5 mg/l at 25 °cvery soluble in ethanol, ether, acetone, benzenemiscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Propylene carbonate (PC) is a cyclic carbonate ester recognized for its utility as a polar, aprotic solvent. Key procurement-relevant properties include a high dielectric constant, a broad liquid temperature range, low toxicity, and low vapor pressure. It is frequently specified as a high-permittivity component in electrolyte formulations for electrochemical applications, such as lithium and sodium-ion batteries, and as a 'green' solvent alternative to more hazardous chemicals like acetonitrile in organic synthesis and industrial formulations.

Direct substitution of propylene carbonate with seemingly similar solvents often leads to significant process or performance failures. Replacing PC with ethylene carbonate (EC), its closest structural analog, introduces handling challenges due to EC's high melting point (34-37 °C), requiring heated processing. Acyclic carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) offer lower viscosity but possess significantly lower dielectric constants, compromising their ability to dissolve electrolyte salts effectively. Other polar aprotic solvents, such as acetonitrile (ACN), present greater toxicity, flammability, and volatility, making PC a preferable choice for applications where safety, handling, and environmental impact are key procurement drivers.

Superior Liquid Range for Enhanced Processability and Low-Temperature Operation

Propylene carbonate offers a significantly wider liquid operating window compared to its most common in-class substitute, ethylene carbonate (EC), and common acyclic carbonates like dimethyl carbonate (DMC). PC remains liquid from -48.8 °C to 242 °C, a range of 290.8 °C. In contrast, EC is a solid at room temperature with a melting point of 36.4 °C, requiring heated equipment for handling and limiting its use in sub-ambient applications. DMC, while liquid at low temperatures, has a much lower boiling point of 90 °C, restricting its use in higher temperature processes.

Evidence DimensionLiquid Temperature Range (°C)
Target Compound DataPropylene Carbonate: -48.8 to 242
Comparator Or BaselineEthylene Carbonate: 36.4 to 248 | Dimethyl Carbonate: 2 to 90
Quantified DifferencePC has a ~85°C lower melting point than EC and a ~152°C higher boiling point than DMC.
ConditionsPhysical properties at standard pressure.

This wide liquid range simplifies handling, eliminates the need for heated processing required for EC, and enables stable performance in applications from cryogenic to elevated temperatures.

High Dielectric Constant for Superior Salt Dissociation in Electrolytes

Propylene carbonate's high relative permittivity (dielectric constant) of ~64-69 is critical for its function as an electrolyte solvent, as it facilitates the dissociation of salts into charge-carrying ions. This is substantially higher than that of common acyclic co-solvents such as dimethyl carbonate (DMC) (εr ≈ 3.1) and diethyl carbonate (DEC) (εr ≈ 2.8). While ethylene carbonate (EC) has an even higher dielectric constant (εr ≈ 90), its high melting point makes PC the preferred high-permittivity solvent for applications requiring low-temperature performance.

Evidence DimensionRelative Permittivity (Dielectric Constant, εr)
Target Compound DataPropylene Carbonate: ~64.9
Comparator Or BaselineDimethyl Carbonate: ~3.1 | Diethyl Carbonate: ~2.8 | Ethylene Carbonate: ~90
Quantified DifferencePC's dielectric constant is over 20 times higher than that of DMC or DEC.
ConditionsData at or near room temperature (20-25 °C).

For creating highly conductive electrolyte solutions, PC's ability to dissolve and dissociate salts is vastly greater than that of acyclic carbonates, making it an essential component for achieving target ionic conductivity.

Critical Incompatibility with Graphite Anodes Defines Specific Use Cases in Li-ion Batteries

Unlike ethylene carbonate (EC), pure propylene carbonate is unsuitable for use with standard graphite anodes in lithium-ion batteries. During the initial charging cycle, solvated lithium ions co-intercalate with PC molecules into the graphite layers. Subsequent reduction of PC within the graphite structure produces propene gas, leading to the mechanical exfoliation and destruction of the graphite anode. EC, in contrast, undergoes reduction at the graphite surface to form a stable solid electrolyte interphase (SEI) that prevents further solvent decomposition and allows for reversible cycling. This specific incompatibility makes PC unsuitable for conventional Li-ion cells but drives its selection for systems with non-graphitic anodes.

Evidence DimensionInteraction with Graphite Anode
Target Compound DataPropylene Carbonate: Co-intercalates and decomposes, causing exfoliation and irreversible capacity loss.
Comparator Or BaselineEthylene Carbonate: Forms a stable, protective Solid Electrolyte Interphase (SEI) on the graphite surface.
Quantified DifferenceQualitative difference: Stable SEI formation (EC) vs. destructive exfoliation (PC).
ConditionsElectrochemical reduction during the first lithiation of a graphite anode in a lithium-ion battery.

This is a critical failure mode that explicitly prohibits the use of PC in standard graphite-anode batteries and directs its procurement specifically for alternative anode chemistries (e.g., LTO, silicon) or different battery systems (e.g., Na-ion, K-ion).

Low-Temperature Electrolyte Systems (<0°C)

Due to its very low melting point (-48.8 °C), propylene carbonate is the logical choice over ethylene carbonate (MP +36.4 °C) for formulating electrolytes intended for batteries and supercapacitors that must operate reliably in sub-zero environments.

Electrolytes for Non-Graphitic Anodes and Post-Lithium Battery Chemistries

The well-documented destructive interaction of PC with graphite anodes makes it a key candidate for systems that do not use graphite. This includes lithium-ion batteries with alternative anodes like lithium titanate (LTO) or silicon, as well as emerging post-lithium technologies such as sodium-ion (Na-ion) and potassium-ion (K-ion) batteries where graphite exfoliation is not a primary failure mode.

Green Solvent for Synthesis, CO2 Capture, and Formulations

With its low toxicity, low vapor pressure, and biodegradability, PC serves as a high-performance, sustainable replacement for hazardous polar aprotic solvents like NMP, DMF, and acetonitrile in organic synthesis, coatings, and industrial cleaning formulations. It is also used as a physical solvent for the selective removal of CO2 from natural gas streams.

Physical Description

Liquid
Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO]

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

102.031694049 g/mol

Monoisotopic Mass

102.031694049 g/mol

Boiling Point

241.6 °C

Flash Point

116 °C (241 °F) - closed cup
275 °F (135 °C) (closed cup)

Heavy Atom Count

7

Density

1.2047 g/cu cm at 20 °C

LogP

-0.41 (LogP)
log Kow = -0.41

Odor

Odorless
Weak odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-48.8 °C

UNII

8D08K3S51E

Related CAS

110320-40-6

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Propylene carbonate is a clear, colorless liquid with a weak odor. It mixes easily with water. USE: Propylene carbonate is an important commercial chemical. It is used in personal care products like make-up and antiperspirant. It is an electrolyte in lithium batteries. It is used to make plastics more flexible and in natural gas purification. EXPOSURE: Workers that use propylene carbonate may breathe in mists or have direct skin contact. The general population may be exposed by skin contact with consumer products that contain propylene carbonate. If propylene carbonate is released to the environment, it will be broken down in air. It may be broken down by sun light. It will not move into air from soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Moderate skin and eye irritation have been reported in humans with direct contact to concentrated propylene carbonate. It may cause nausea, vomiting and diarrhea if ingested. Other data on the potential for propylene carbonate to produce toxic effects in humans were not available. No adverse effects were observed in laboratory animals fed high doses of propylene carbonate over time. Birth defects were not observed in offspring of laboratory animals exposed to propylene carbonate during pregnancy. Data on the potential for propylene carbonate to cause infertility or cancer in laboratory animals were not available. The potential for propylene carbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 [mmHg]
0.045 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

108-32-7

Absorption Distribution and Excretion

A dermal absorption study using living skin from human donors indicated that propylene carbonate had permeability constants of /average (standard deviation)/ 0.7 (0.4) g/sq m/hr and 0.6 (0.3) cu cm/sq m/hr.

Wikipedia

Propylene carbonate
Hydrastinine

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Viscosity controlling; Solvent

Methods of Manufacturing

The most important and versatile method for producing carbonates is the phosgenation of hydroxy compounds. ... Over the past 20 years, the trend is to manufacture carbonates without the use of phosgene. This method has the advantage of avoiding the use of highly toxic phosgene as well as considerably lower cost. The catalytic insertion of CO2 with oxiranes directly provides the five-membered cyclic carbonate. Oxiranes such as ethylene oxide and propylene oxide undergo insertion at ~150-175 °C under pressure with the aid of a quaternary ammonium salt catalyst to yield ethylene carbonate and propylene carbonate, respectively.
PO /propylene oxide/ reacts with ... carbon dioxide to form propylene carbonate.

General Manufacturing Information

Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Machinery Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
1,3-Dioxolan-2-one, 4-methyl-: ACTIVE
Listed as an ingredient found in approximately 50 personal care products including make-up and antiperspirant

Analytic Laboratory Methods

A noninvasive stability-indicating assay method utilizing Fourier transform-IR/attenuated total reflectance (FT-IR/ATR) spectrometry was used for the detection of propylene carbonate in pharmaceutical cream and ointment bases. The linearity of propylene carbonate response was studied by use of its C:O stretching frequency after spectral subtractions to remove interfering bands.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. Storage class (TRGS 510): Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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